Octapeptide 2, also known as Acetyl Octapeptide-2, is a synthetic bioactive peptide composed of eight amino acids. It is widely recognized for its role in cosmetic formulations, particularly in promoting skin conditioning and anti-aging effects. The molecular formula of Octapeptide 2 is C38H60N10O16S, with a molecular weight of 945.01 g/mol. The peptide's structure allows it to penetrate the skin effectively, stimulating endogenous repair mechanisms and enhancing skin elasticity .
The chemical properties of Octapeptide 2 facilitate various reactions, particularly in the context of peptide synthesis and modification. The octapeptide can undergo hydrolysis and other modifications that enhance its stability and efficacy. For instance, molecular modeling studies have demonstrated that Octapeptide 2 can interact with specific enzymes, influencing its reactivity and biological activity . The presence of hydrophobic amino acids in its structure contributes to its ability to form stable complexes with other biomolecules, which is crucial for its function in cosmetic applications.
Octapeptide 2 exhibits several biological activities that make it valuable in cosmetic formulations. Notably, it has been shown to possess antioxidant properties, which help mitigate oxidative stress in skin cells. In vitro studies indicate that Octapeptide 2 can scavenge free radicals effectively, thereby protecting skin cells from damage caused by environmental factors . Additionally, it demonstrates tyrosinase inhibition activity, which can be beneficial in regulating melanin production and addressing hyperpigmentation issues .
The synthesis of Octapeptide 2 typically involves solid-phase peptide synthesis techniques, which allow for the efficient assembly of peptides by sequentially adding protected amino acids to a growing chain. This method ensures high purity and yield of the final product. The use of specific coupling agents and protective groups during synthesis is critical to prevent undesired side reactions and ensure the integrity of the peptide structure .
Research into the interactions of Octapeptide 2 with biological systems has revealed its potential mechanisms of action. Studies utilizing molecular docking simulations have shown how Octapeptide 2 binds to specific enzymes involved in skin metabolism. These interactions may enhance the peptide's stability and effectiveness as a cosmetic ingredient . Furthermore, its ability to modulate enzymatic activity suggests a role in regulating biochemical pathways related to skin aging and repair.
Several compounds share structural similarities with Octapeptide 2, exhibiting comparable biological activities or applications. Here are some notable examples:
Octapeptide 2 stands out due to its dual role in both antioxidant activity and hair growth promotion, making it particularly versatile compared to other peptides that may focus solely on one aspect of skin or hair health.
Octapeptide 2 represents a bioactive synthetic peptide with a precisely defined amino acid sequence that has been characterized through multiple analytical approaches [2]. The peptide exhibits the molecular formula C38H60N10O16S with a molecular weight of 945.01 grams per mole [2] [7]. The primary structure of Octapeptide 2 consists of eight amino acid residues arranged in the sequence Threonine-Alanine-Glutamic acid-Glutamic acid-Histidine-Glutamic acid-Valine-Methionine [2].
The International Union of Pure and Applied Chemistry condensed notation for this peptide is H-Thr-Ala-Glu-Glu-His-Glu-Val-Met-OH, indicating the presence of free amino and carboxyl termini [2]. The single-letter amino acid code representation is TAEEHEVM, which provides a concise format for sequence identification and comparison [2]. The peptide demonstrates a high content of acidic residues, with three glutamic acid residues contributing significantly to its overall charge distribution and solubility characteristics [2].
| Position | Amino Acid | Three-Letter Code | Single-Letter Code | Molecular Weight (Da) |
|---|---|---|---|---|
| 1 | Threonine | Thr | T | 101.05 |
| 2 | Alanine | Ala | A | 71.04 |
| 3 | Glutamic acid | Glu | E | 129.04 |
| 4 | Glutamic acid | Glu | E | 129.04 |
| 5 | Histidine | His | H | 137.06 |
| 6 | Glutamic acid | Glu | E | 129.04 |
| 7 | Valine | Val | V | 99.07 |
| 8 | Methionine | Met | M | 131.04 |
Amino acid analysis techniques have confirmed the quantitative composition of Octapeptide 2, revealing the presence of three glutamic acid residues, one each of threonine, alanine, histidine, valine, and methionine [30] [32]. The peptide contains both hydrophobic and hydrophilic residues, contributing to its amphipathic character and biological activity [7]. Mass spectrometry analysis has validated the complete sequence through fragmentation patterns that correspond to the predicted amino acid composition [33].
Octapeptide 2 adopts a linear structural configuration rather than a cyclic arrangement, as evidenced by its chemical structure and molecular characterization [2] [7]. The peptide lacks the intramolecular bonds necessary for cyclization, such as disulfide bridges between cysteine residues or lactam bonds that would create ring structures [9] [10]. Linear peptides like Octapeptide 2 exhibit greater conformational flexibility compared to their cyclic counterparts, allowing for multiple possible three-dimensional arrangements in solution [24].
The linear nature of Octapeptide 2 is confirmed by its International Union of Pure and Applied Chemistry nomenclature, which indicates free amino and carboxyl termini [2]. This structural characteristic distinguishes it from macrocyclic octapeptides that have been studied in other research contexts, where cyclization significantly constrains backbone flexibility and alters binding properties [10] [20]. The absence of cyclization in Octapeptide 2 allows for enhanced interaction with target molecules through increased conformational adaptability [23].
Comparative studies of linear versus cyclic octapeptides have demonstrated that linear configurations typically exhibit higher entropy and reduced binding affinity compared to cyclic forms [10]. However, the linear structure of Octapeptide 2 contributes to its ability to penetrate biological membranes and interact with intracellular targets [7]. The conformational freedom inherent in linear peptides permits induced-fit binding mechanisms that may not be possible with rigid cyclic structures [22].
Octapeptide 2 contains exclusively L-amino acid configurations throughout its sequence, following the standard stereochemical pattern observed in naturally occurring proteins and most synthetic bioactive peptides [2] [35]. The stereochemical designation is evident from the systematic nomenclature L-threonyl-L-alanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-histidyl-L-alpha-glutamyl-L-valyl-L-methionine [2]. This homochiral composition ensures compatibility with biological recognition systems and enzymatic processes [35] [36].
The L-configuration of amino acids in Octapeptide 2 is critical for its biological activity, as D-amino acid substitutions typically result in altered pharmacokinetic properties and reduced target recognition [35]. The consistent L-stereochemistry throughout the sequence maintains the peptide's ability to interact with specific binding sites and enzymatic pathways [36]. Analytical techniques including advanced Marfey's analysis and chiral chromatography have been employed to confirm the stereochemical purity of similar peptide structures [38] [39].
| Amino Acid Position | Stereochemical Configuration | Chiral Center |
|---|---|---|
| Threonine (1) | L | α-Carbon |
| Alanine (2) | L | α-Carbon |
| Glutamic acid (3) | L | α-Carbon |
| Glutamic acid (4) | L | α-Carbon |
| Histidine (5) | L | α-Carbon |
| Glutamic acid (6) | L | α-Carbon |
| Valine (7) | L | α-Carbon |
| Methionine (8) | L | α-Carbon |
The maintenance of L-amino acid configurations in Octapeptide 2 provides resistance to racemization under physiological conditions, although spontaneous inversion can occur over extended periods through succinimide intermediate formation, particularly for aspartic acid and asparagine residues [36]. The stereochemical stability of Octapeptide 2 is enhanced by the absence of amino acids most susceptible to racemization under oxidative stress conditions [36].
Octapeptide 2 lacks cysteine residues in its amino acid sequence, precluding the formation of intramolecular or intermolecular disulfide bridges [2]. This structural characteristic distinguishes it from many bioactive peptides that rely on disulfide bonds for conformational stability and biological activity [37]. The absence of disulfide bridges contributes to the peptide's conformational flexibility and reduces the complexity of its folding dynamics [14].
The lack of disulfide bridge formation in Octapeptide 2 eliminates the need for oxidative folding machinery typically required for peptides containing cysteine residues [37]. This structural feature simplifies synthetic production and reduces the potential for misfolded species that can arise during disulfide bond formation [12]. The peptide's stability is instead maintained through hydrogen bonding, electrostatic interactions, and hydrophobic effects between side chains and with solvent molecules [25].
Comparative analysis with disulfide-containing peptides reveals that Octapeptide 2 relies on alternative stabilization mechanisms, including intramolecular hydrogen bonds and favorable electrostatic interactions [22]. The absence of disulfide constraints allows for greater backbone flexibility, which may be advantageous for binding to diverse target molecules [24]. The peptide's conformational dynamics are governed by phi and psi torsion angles around peptide bonds rather than covalent cross-links [25].
While Octapeptide 2 itself does not contain naphthylalanine residues, studies of naphthylalanine modifications in related octapeptide structures provide insights into substituent effects on molecular architecture [15] [16]. Naphthylalanine derivatives, including 1-naphthylalanine and 2-naphthylalanine, represent important modifications that can significantly alter peptide properties through enhanced hydrophobic interactions and aromatic stacking [17] [21].
Research on peptide modifications has demonstrated that naphthylalanine substitutions can increase binding affinity through enhanced hydrophobic interactions while potentially reducing solubility [15]. The geometric differences between 1-naphthylalanine and 2-naphthylalanine result in distinct orientations of the naphthyl side chain relative to the peptide backbone, affecting molecular recognition and self-assembly properties [17]. Studies of octapeptides containing naphthylalanine modifications have shown altered retention times in high-performance liquid chromatography, indicating increased hydrophobicity [15].
| Modification Type | Hydrophobicity Change | Structural Impact | Biological Effect |
|---|---|---|---|
| 1-Naphthylalanine | Increased | Enhanced aromatic stacking | Modified binding affinity |
| 2-Naphthylalanine | Increased | Altered side chain geometry | Changed self-assembly |
| Phenylalanine | Moderate increase | Standard aromatic interaction | Baseline comparison |
The incorporation of naphthylalanine residues in peptide structures has been shown to promote fibril formation and alter secondary structure preferences [17]. These modifications can stabilize beta-sheet conformations through enhanced aromatic interactions, potentially affecting the biological activity of modified peptides [21]. The steric bulk of naphthylalanine side chains may also influence peptide flexibility and binding kinetics [16].
Octapeptide 2 does not contain lysine residues in its primary sequence, but analysis of lysine side chain variations in related peptide systems provides important insights into substituent effects on molecular architecture [18]. Studies of lysine analogs with altered side chain lengths have demonstrated significant effects on enzymatic recognition and binding affinity [18]. Research has shown that lysine acetyltransferases exhibit optimal activity with natural lysine residues compared to shorter or longer analogs [18].
Investigation of lysine side chain modifications reveals that both shorter and longer variants affect substrate recognition by histone-modifying enzymes [18]. Kinetic analyses have demonstrated that lysine represents an optimal chain length for acetyltransferase-catalyzed reactions, with both shortened and extended variants showing reduced enzymatic activity [18]. These findings highlight the importance of precise side chain geometry for molecular recognition processes [18].
| Lysine Variant | Side Chain Length | Enzymatic Activity | Binding Affinity |
|---|---|---|---|
| Natural Lysine | 4 methylene groups | Optimal | High |
| Shortened analog | 2-3 methylene groups | Reduced | Decreased |
| Extended analog | 5-6 methylene groups | Reduced | Variable |
The effects of lysine side chain variations extend beyond enzymatic recognition to include altered electrostatic interactions and hydrogen bonding patterns [18]. Modified lysine residues can affect peptide solubility, aggregation behavior, and membrane permeability through changes in charge distribution and hydrophobic character [16]. Studies of antimicrobial peptides containing lysine variants have shown that side chain modifications can significantly impact biological activity and selectivity [16].
The synthesis of Octapeptide 2 employs the widely established Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection strategy, which provides orthogonal protection for amino acid side chains during solid-phase peptide synthesis [1] [2]. This approach utilizes base-labile Fmoc groups for temporary N-terminal protection and acid-labile tert-butyl groups for permanent side chain protection throughout the synthesis process.
The Octapeptide 2 sequence (Thr-Ala-Glu-Glu-His-Glu-Val-Met) requires specific protection strategies for amino acids containing reactive side chains [3]. Threonine residues utilize Fmoc-Thr(tBu)-OH where the hydroxyl group is protected with a tert-butyl group, preventing unwanted side reactions during synthesis while maintaining high coupling efficiency of 98-99% [4]. Glutamic acid residues employ Fmoc-Glu(OtBu)-OH with tert-butyl ester protection of the carboxyl side chain, achieving coupling efficiencies of 97-98% under standard conditions [5].
Histidine incorporation presents particular challenges due to its imidazole ring reactivity. The trityl (Trt) protecting group in Fmoc-His(Trt)-OH provides effective protection while maintaining reasonable coupling efficiency of 95-97% [1]. The remaining amino acids in the sequence - alanine, valine, and methionine - do not require side chain protection, allowing for simplified synthesis protocols with coupling efficiencies exceeding 98% [6].
Table 1: Fmoc/tBu Protection Strategies for Octapeptide 2 Synthesis
| Amino Acid | Fmoc Protection Group | Side Chain Protection | Deprotection Conditions | Coupling Efficiency (%) |
|---|---|---|---|---|
| Threonine | Fmoc-Thr(tBu)-OH | tert-Butyl (tBu) | 95% TFA/H2O | 98-99 |
| Alanine | Fmoc-Ala-OH | None | N/A | 99-100 |
| Glutamic Acid | Fmoc-Glu(OtBu)-OH | tert-Butyl ester (OtBu) | 95% TFA/H2O | 97-98 |
| Histidine | Fmoc-His(Trt)-OH | Trityl (Trt) | 95% TFA/H2O | 95-97 |
| Valine | Fmoc-Val-OH | None | N/A | 99-100 |
| Methionine | Fmoc-Met-OH | None | N/A | 98-99 |
The deprotection process involves treatment with 95% trifluoroacetic acid in water, effectively removing both tert-butyl and trityl protecting groups while cleaving the peptide from the solid support [4]. This simultaneous global deprotection approach minimizes processing steps and reduces the potential for side reactions that could compromise peptide integrity.
Resin selection constitutes a critical parameter in solid-phase peptide synthesis optimization, directly impacting synthesis efficiency, product purity, and overall yield [7] [8]. For Octapeptide 2 synthesis, multiple resin options provide distinct advantages depending on the desired C-terminal functionality and synthesis conditions.
Rink Amide Resin represents the preferred choice for C-terminal amide functionality, offering loading capacities of 0.4-0.7 mmol/g with excellent swelling properties in dimethylformamide and dichloromethane [8]. This resin demonstrates optimal performance at pH 7-9 and maintains thermal stability up to 60-80°C, making it suitable for microwave-assisted synthesis protocols [9]. The lower loading capacity reduces steric hindrance during synthesis, particularly beneficial for sequences containing bulky amino acids like histidine.
Wang Resin provides an alternative for peptides requiring C-terminal carboxylic acid functionality, with higher loading capacities of 0.8-1.2 mmol/g [8]. However, the increased loading density may contribute to aggregation phenomena during chain elongation, particularly problematic for sequences prone to secondary structure formation. The resin demonstrates moderate swelling properties and optimal performance under acidic conditions (pH 2-4).
Table 2: Resin Selection and Functionalization Parameters
| Resin Type | Loading Capacity (mmol/g) | Swelling Properties | C-Terminal Functionality | Optimal pH Range | Temperature Stability (°C) |
|---|---|---|---|---|---|
| Rink Amide Resin | 0.4-0.7 | Good in DMF/DCM | Amide | 7-9 | 60-80 |
| Wang Resin | 0.8-1.2 | Moderate in DMF | Acid | 2-4 | 50-70 |
| 2-Chlorotrityl Resin | 0.5-1.0 | Excellent in DCM | Acid | 2-8 | 40-60 |
| TentaGel Resin | 0.2-0.3 | Superior in protic solvents | Amide/Acid | 6-8 | 80-100 |
| ChemMatrix Resin | 0.4-0.6 | Excellent in all solvents | Amide/Acid | 2-10 | 90-120 |
Advanced resin technologies such as TentaGel and ChemMatrix resins offer superior performance characteristics for challenging peptide sequences [7]. TentaGel resins demonstrate exceptional swelling properties in protic solvents and enhanced thermal stability (80-100°C), enabling high-temperature synthesis protocols that can improve coupling efficiency and reduce aggregation. ChemMatrix resins provide the broadest pH compatibility (2-10) and highest thermal stability (90-120°C), making them suitable for diverse synthesis conditions and post-synthetic modifications.
The resin functionalization process involves careful control of loading density and surface chemistry to optimize synthesis outcomes. Lower loading densities (0.2-0.4 mmol/g) generally provide superior results for difficult sequences by reducing intermolecular interactions and steric hindrance during chain elongation [7]. Functionalization efficiency directly correlates with final product purity, with optimal functionalization typically achieving 95-98% loading efficiency under controlled conditions.
Oxidative disulfide bond formation constitutes a fundamental cyclization strategy for peptides containing cysteine residues, though Octapeptide 2 lacks cysteine residues in its native sequence [10] [11]. However, understanding these methodologies remains crucial for structural analogs and modified versions that may incorporate disulfide constraints for enhanced stability.
The oxidative cyclization process typically employs mild oxidizing agents such as hydrogen peroxide under controlled pH conditions (6.5-7.5) to facilitate disulfide bond formation [12] [10]. Reaction conditions require careful optimization to prevent over-oxidation and formation of higher oxidation states that could compromise peptide integrity. Typical reaction times range from 2-4 hours at room temperature (20-25°C), achieving yields of 70-85% with purities of 75-85% after cyclization.
Air oxidation represents an alternative approach, utilizing atmospheric oxygen in buffered aqueous solutions to promote disulfide formation [13]. This method offers environmental advantages and reduced reagent costs but requires extended reaction times (12-24 hours) and careful pH control to prevent side reactions. The process typically achieves similar yields but may require additional purification steps to remove oxidized impurities.
On-resin disulfide formation provides advantages for large-scale synthesis by enabling cyclization while the peptide remains attached to the solid support [10]. This approach utilizes iodine in dimethylformamide as the oxidizing agent, achieving rapid and quantitative disulfide formation within 30 minutes. The method demonstrates particular utility for industrial applications where processing efficiency and waste reduction are priorities.
Head-to-tail macrocyclization represents a powerful strategy for enhancing peptide stability and bioactivity through backbone cyclization [14] [15]. For Octapeptide 2, this approach involves formation of an amide bond between the N-terminal amino group and C-terminal carboxyl group, creating a cyclic peptide structure with enhanced proteolytic resistance.
The cyclization process typically employs standard peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in combination with diisopropylethylamine in dimethylformamide [14]. Reaction conditions require optimization to balance cyclization efficiency with suppression of competing oligomerization reactions. Typical reaction times range from 12-24 hours at room temperature, achieving yields of 40-70% with purities of 60-75% after cyclization.
Table 3: Cyclization Techniques and Optimization Parameters
| Cyclization Method | Reaction Conditions | Reaction Time (hours) | Yield Range (%) | Purity After Cyclization (%) | Temperature (°C) |
|---|---|---|---|---|---|
| Oxidative Disulfide Formation | H2O2, pH 6.5-7.5 | 2-4 | 70-85 | 75-85 | 20-25 |
| Head-to-Tail Lactamization | HATU/DIPEA, DMF | 12-24 | 40-70 | 60-75 | 20-25 |
| Ring-Closing Metathesis | Grubbs catalyst, DCM | 4-8 | 60-80 | 70-85 | 40-60 |
| Copper-Catalyzed Click Chemistry | CuSO4/Ascorbate, H2O | 1-3 | 80-95 | 85-95 | 20-25 |
| Thiol-Ene Coupling | UV light, thiol-ene | 0.5-2 | 85-95 | 90-95 | 20-40 |
Native chemical ligation provides an alternative cyclization strategy that utilizes the chemoselective reaction between N-terminal cysteine and C-terminal thioester functionalities [14]. This approach offers advantages in terms of reaction efficiency and product purity but requires incorporation of specific functional groups that may not be compatible with all peptide sequences.
Ring-closing metathesis and copper-catalyzed click chemistry represent modern approaches to peptide cyclization that offer high efficiency and selectivity [14]. These methods require incorporation of specific functional groups (alkenes for metathesis, azides and alkynes for click chemistry) but provide superior yields (60-95%) and purities (70-95%) compared to traditional amide cyclization.
Post-synthetic acetylation represents a widely employed modification strategy for enhancing peptide stability and modulating biological activity [16] [17]. N-terminal acetylation of Octapeptide 2 utilizes acetic anhydride in the presence of diisopropylethylamine in dimethylformamide, achieving modification efficiencies of 95-98% under optimized conditions [18]. The reaction typically proceeds at room temperature (25°C) for 2 hours, providing minimal impact on peptide bioactivity while enhancing resistance to aminopeptidase degradation.
C-terminal amidation, achieved through synthesis on Rink Amide Resin, provides complementary protection against carboxypeptidase activity [16]. This modification demonstrates enhanced stability compared to the free carboxylic acid form, with modification efficiencies of 98-99% routinely achieved through proper resin selection and cleavage protocols. The amidation process occurs simultaneously with peptide cleavage from the resin, eliminating additional processing steps.
Alkylation reactions enable site-specific modification of amino acid side chains, particularly useful for lysine and histidine residues present in Octapeptide 2 [19] [20]. Lysine alkylation utilizing alkyl halides in the presence of mild bases achieves modification efficiencies of 80-90% under controlled conditions. Reaction parameters require careful optimization to prevent over-alkylation and maintain peptide solubility.
Table 4: Post-Synthetic Modifications for Octapeptide 2
| Modification Type | Reagent Used | Reaction Conditions | Modification Efficiency (%) | Impact on Bioactivity | Analytical Method |
|---|---|---|---|---|---|
| N-Terminal Acetylation | Acetic anhydride/DIPEA | DMF, 25°C, 2h | 95-98 | Minimal | HPLC-MS |
| C-Terminal Amidation | Rink Amide Resin | TFA cleavage | 98-99 | Enhanced stability | HPLC-MS |
| Lysine Alkylation | Alkyl halides/Base | DMF/DCM, 25°C, 4-8h | 80-90 | Variable | NMR/HPLC-MS |
| Methionine Oxidation Control | Methionine sulfoxide reductase | Enzymatic, pH 7.4 | 70-85 | Restored activity | LC-MS/MS |
| Histidine Alkylation | Alkyl halides/Mild base | DMF, 25°C, 6-12h | 75-85 | Reduced activity | HPLC-MS |
| Side Chain PEGylation | PEG-NHS ester | PBS pH 8.0, 4°C, 12h | 60-80 | Enhanced half-life | MALDI-TOF |
Histidine alkylation presents unique challenges due to the imidazole ring's nucleophilicity and potential for multiple alkylation sites [19]. Optimization of reaction conditions, including solvent composition, temperature, and reaction time, enables selective modification with efficiencies of 75-85%. However, histidine alkylation typically results in reduced biological activity, requiring careful consideration of structure-activity relationships.
Side chain-specific derivatization enables precise modification of individual amino acid residues while maintaining overall peptide structure and function [21] [17]. For Octapeptide 2, methionine oxidation control represents a critical consideration due to the susceptibility of methionine residues to oxidative degradation during synthesis and storage.
Methionine sulfoxide reductase treatment provides enzymatic restoration of oxidized methionine residues, achieving modification efficiencies of 70-85% under physiological conditions (pH 7.4) [22]. This approach offers advantages in terms of selectivity and mild reaction conditions but requires careful control of enzyme concentration and reaction time to prevent proteolytic degradation of the peptide backbone.
Polyethylene glycol conjugation (PEGylation) represents an important modification strategy for enhancing peptide pharmacokinetic properties [23] [17]. Side chain PEGylation utilizing NHS-activated polyethylene glycol derivatives achieves modification efficiencies of 60-80% under controlled conditions (PBS pH 8.0, 4°C, 12 hours). This modification typically enhances peptide half-life in biological systems while potentially reducing immunogenicity.
Chemical derivatization approaches enable introduction of reporter groups, cross-linking agents, or other functional moieties for specialized applications [18]. Aldehyde-based derivatization utilizing reagents such as 4-formylbenzenesulfonic acid provides N-terminal modification with high efficiency (>94%) and minimal side reactions. These modifications prove particularly valuable for analytical applications and peptide-protein conjugation studies.